Product packaging for 1-[2-(2-methoxyphenoxy)ethyl]pyrrolidine(Cat. No.:)

1-[2-(2-methoxyphenoxy)ethyl]pyrrolidine

Cat. No.: B5682230
M. Wt: 221.29 g/mol
InChI Key: WRVYQWCFAABEKV-UHFFFAOYSA-N
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Description

1-[2-(2-Methoxyphenoxy)ethyl]pyrrolidine is a chemical compound with the molecular formula C13H19NO2 and a molecular weight of 221.30 . It belongs to a class of organic building blocks and heterocyclic compounds that are of significant interest in medicinal chemistry and organic synthesis . Researchers value this compound for its structural features, which include a pyrrolidine ring linked via an ethoxy chain to a 2-methoxyphenoxy group. This molecular architecture serves as a versatile scaffold for the design and synthesis of novel bioactive molecules . Compounds featuring pyrrolidine and phenoxy ether substructures are frequently explored in drug discovery for their potential biological activities . For instance, structurally similar pyrrolidine derivatives are investigated as key intermediates in the development of phosphodiesterase 4 (PDE4) inhibitors, which are a target for anti-inflammatory agents . Other pyrrolidine derivatives have been reported to exhibit various bioactivities, such as anticonvulsant effects, highlighting the research potential of this chemical class . The specific applications and mechanism of action for this compound are subjects for further investigation by the scientific community. This product is intended for research purposes as a chemical reference standard or synthetic intermediate. It is supplied For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H19NO2 B5682230 1-[2-(2-methoxyphenoxy)ethyl]pyrrolidine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[2-(2-methoxyphenoxy)ethyl]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-15-12-6-2-3-7-13(12)16-11-10-14-8-4-5-9-14/h2-3,6-7H,4-5,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRVYQWCFAABEKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCCN2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for 1 2 2 Methoxyphenoxy Ethyl Pyrrolidine and Analogues

Retrosynthetic Analysis of the 1-[2-(2-methoxyphenoxy)ethyl]pyrrolidine Core

Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.comslideshare.net For this compound, two primary disconnection approaches are considered, focusing on the C-N bonds of the pyrrolidine (B122466) nitrogen.

Approach A: Disconnection of the N-CH₂ bond of the ethyl substituent.

This is the most straightforward disconnection. It breaks the bond between the pyrrolidine nitrogen and the ethyl chain. This leads to two key synthons: a pyrrolidine cation and a 2-(2-methoxyphenoxy)ethyl anion. The corresponding synthetic equivalents are pyrrolidine and a reactive derivative of 2-(2-methoxyphenoxy)ethanol, such as 1-(2-bromoethoxy)-2-methoxybenzene or 2-(2-methoxyphenoxy)ethyl tosylate. This strategy involves a nucleophilic substitution reaction where pyrrolidine acts as the nucleophile.

Approach B: Disconnection within the pyrrolidine ring.

A more complex approach involves breaking the bonds of the pyrrolidine ring itself. This strategy is common when constructing substituted or functionalized pyrrolidine rings from acyclic precursors. mdpi.comnih.gov For instance, a disconnection of the N-C1 and C4-C5 bonds suggests a precursor like a 1,4-dihaloalkane and 2-(2-methoxyphenoxy)ethylamine (B47019). This would involve a double alkylation of the primary amine to form the heterocyclic ring.

A graphical representation of these primary retrosynthetic disconnections is shown below:

Figure 1: Retrosynthetic Analysis of this compound

graph TD
    A[this compound] -->|Approach A: C-N Alkylation| B(Pyrrolidine);
    A --> |Approach A| C(2-(2-methoxyphenoxy)ethyl halide/tosylate);
    A -->|Approach B: Ring Formation| D(1,4-Dihalobutane);
    A --> |Approach B| E(2-(2-methoxyphenoxy)ethylamine);

The choice of synthetic route often depends on the availability and cost of starting materials, as well as the desired efficiency and scalability of the synthesis. amazonaws.com Approach A is generally more direct if pyrrolidine and the appropriate phenoxyethyl derivative are readily accessible. Approach B offers more flexibility for creating analogues with substitutions on the pyrrolidine ring.

Classical and Modern Approaches to Pyrrolidine Ring Construction

The pyrrolidine scaffold is a ubiquitous structural motif in medicinal chemistry, and numerous methods for its synthesis have been developed. nih.gov These methods range from classical cyclization reactions to modern multicomponent and stereoselective strategies. mdpi.comtandfonline.com

Intramolecular cyclization is a powerful strategy for constructing the pyrrolidine ring from acyclic precursors. osaka-u.ac.jp These reactions typically involve the formation of a carbon-nitrogen bond to close the five-membered ring.

Intramolecular Nucleophilic Substitution: This is one of the most common methods, involving the cyclization of an amine onto an electrophilic carbon center within the same molecule. For example, the reaction of a γ-amino alcohol, halide, or sulfonate ester under basic conditions can yield a pyrrolidine. The cyclization of amine-tethered alkynes can also be triggered by catalysts to form the ring. nih.gov

Reductive Amination: The intramolecular reductive amination of γ-amino aldehydes or ketones provides a direct route to pyrrolidines.

Ring Contraction: Recent developments include the synthesis of pyrrolidines via the ring contraction of larger rings like pyridines. osaka-u.ac.jpresearchgate.netnih.gov For example, a photo-promoted reaction of pyridines with silylborane can afford pyrrolidine derivatives. nih.gov

[3+2] Cycloaddition: The 1,3-dipolar cycloaddition between an azomethine ylide and an alkene or alkyne is a highly efficient and stereocontrolled method for synthesizing substituted pyrrolidines. nih.govosaka-u.ac.jp

A summary of common cyclization strategies is presented in the table below.

Table 1: Overview of Cyclization Reactions for Pyrrolidine Synthesis

Reaction Type Precursor Type Key Reagents/Conditions Reference
Intramolecular Substitution γ-Amino Halide/Tosylate Base (e.g., NaH, K₂CO₃) mdpi.com
Tandem Amination/Cyanation Primary amine-tethered alkyne Copper catalyst, TMS-CN nih.gov
Ring Contraction Pyridine Silylborane, UV light (photochemical) researchgate.netnih.gov
1,3-Dipolar Cycloaddition Azomethine ylide + Alkene Heat or metal catalyst nih.govosaka-u.ac.jp

Multicomponent reactions (MCRs) are convergent chemical processes where three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials. nih.govresearchgate.net MCRs are valued for their high atom economy, step efficiency, and ability to rapidly generate molecular diversity. tandfonline.commdpi.com

Several MCRs have been developed for the synthesis of complex pyrrolidine derivatives. researchgate.net A common strategy involves the in situ generation of an azomethine ylide from an amino acid (like proline or glycine) and an aldehyde, which then undergoes a 1,3-dipolar cycloaddition with a dipolarophile. tandfonline.comtandfonline.com This approach allows for the one-pot synthesis of highly substituted spiro-pyrrolidines and other complex scaffolds. rsc.org

For instance, a three-component reaction between aldehydes, amino acid esters, and chalcones can produce pyrrolidine-2-carboxylates. tandfonline.com Similarly, a three-component cyclization of an enone, an aldehyde, and an aminoacetate can yield spiro-pyrrolidine hybrids. tandfonline.com

Given the three-dimensional nature of the pyrrolidine ring, controlling stereochemistry is crucial, especially in drug synthesis. mdpi.comnih.gov Stereoselective methods aim to produce a single enantiomer or diastereomer of the desired product. nih.gov

Approaches to stereoselective synthesis can be broadly categorized: mdpi.comnih.gov

Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials, such as the amino acids L-proline or L-hydroxyproline, to introduce stereocenters into the final molecule. mdpi.com

Asymmetric Catalysis: Chiral catalysts are used to induce enantioselectivity in the ring-forming reaction. This includes the use of chiral phosphoric acids in intramolecular aza-Michael cyclizations or chiral metal complexes in cycloaddition reactions. nih.govcore.ac.uk

Substrate-Controlled Synthesis: Existing stereocenters in an acyclic precursor can direct the stereochemical outcome of the cyclization reaction. For example, the heterogeneous catalytic hydrogenation of highly substituted pyrroles can lead to functionalized pyrrolidines with excellent diastereoselectivity. researchgate.net

Biocatalytic methods, using enzymes like laccases, have also emerged for the efficient and stereoselective synthesis of functionalized pyrrolidine-2,3-diones under mild conditions. rsc.org

Introduction of the Phenoxyethyl Substituent

The synthesis of the 1-[2-(2-methoxyphenoxy)ethyl] moiety requires the formation of an ether bond and a carbon-nitrogen bond. This can be achieved through various etherification and alkylation strategies.

The most common route involves the nucleophilic substitution reaction between pyrrolidine and a pre-formed 2-(2-methoxyphenoxy)ethyl electrophile.

Method 1: Alkylation of Pyrrolidine In this method, pyrrolidine is directly alkylated with a suitable 2-(2-methoxyphenoxy)ethyl derivative.

Starting Materials: Pyrrolidine and 1-(2-bromoethoxy)-2-methoxybenzene or 2-(2-methoxyphenoxy)ethyl 4-methylbenzenesulfonate (B104242) (tosylate). niscpr.res.in

Reaction Conditions: The reaction is typically carried out in a polar aprotic solvent such as acetonitrile (B52724) (MeCN) or dimethylformamide (DMF) in the presence of a base like potassium carbonate (K₂CO₃) to neutralize the HBr or HOTs byproduct.

Method 2: Williamson Ether Synthesis followed by Amination This two-step approach first forms the ether linkage and then introduces the pyrrolidine ring.

Step 1 (Etherification): 2-methoxyphenol (guaiacol) is deprotonated with a strong base (e.g., sodium hydroxide) and reacted with a 2-haloethanol (e.g., 2-chloroethanol) to form 2-(2-methoxyphenoxy)ethanol. niscpr.res.in

Step 2 (Alkylation): The resulting alcohol is converted to a better leaving group (e.g., a tosylate or halide) and then reacted with pyrrolidine.

Method 3: Reductive Amination An alternative strategy involves the reductive amination of 2-(2-methoxyphenoxy)acetaldehyde (B142970) with pyrrolidine.

Starting Materials: Pyrrolidine and 2-(2-methoxyphenoxy)acetaldehyde.

Reaction Conditions: The reaction is performed in the presence of a reducing agent such as sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride (NaBH₃CN).

A comparison of these strategies is provided below.

Table 2: Strategies for Introducing the Phenoxyethyl Substituent

Strategy Key Reactants Key Reagents/Conditions Advantages
Direct Alkylation of Pyrrolidine Pyrrolidine, 1-(2-bromoethoxy)-2-methoxybenzene Base (K₂CO₃), Solvent (DMF) Convergent, one-step C-N bond formation
Ether Synthesis then Amination 2-Methoxyphenol, 2-Chloroethanol (B45725), Pyrrolidine 1. NaOH; 2. TsCl, Py; 3. Pyrrolidine Modular, allows for variation of the amine
Reductive Amination Pyrrolidine, 2-(2-methoxyphenoxy)acetaldehyde NaBH(OAc)₃ or NaBH₃CN Mild conditions, avoids harsh alkylating agents

The synthesis of the key intermediate, 2-(2-methoxyphenoxy)ethylamine, is also a viable pathway, which can then be used in cyclization reactions to form the pyrrolidine ring as outlined in the retrosynthetic analysis (Approach B). This amine can be prepared by reacting 1-(2-chloroethoxy)-2-methoxybenzene (B1598700) with a source of ammonia, such as in the Gabriel synthesis using potassium phthalimide (B116566) followed by hydrolysis. jocpr.com

Coupling Reactions for Aromatic Substituents

The synthesis of the aryloxy ether linkage and the carbon-nitrogen bond are fundamental to constructing this compound and its analogues. Modern cross-coupling reactions provide powerful tools for forging these bonds, often with high efficiency and broad substrate scope.

Ullmann Condensation: The Ullmann condensation is a classic copper-catalyzed reaction used to form carbon-oxygen (C-O) and carbon-nitrogen (C-N) bonds. wikipedia.orgorganic-chemistry.org It is particularly relevant for synthesizing the 2-methoxyphenoxy moiety of the target molecule. Traditionally, these reactions required harsh conditions, such as high temperatures (often over 200°C) and stoichiometric amounts of copper. wikipedia.org However, modern iterations employ soluble copper catalysts with various ligands, allowing for milder reaction conditions. wikipedia.orgmdpi.com

In a typical Ullmann-type ether synthesis, an aryl halide (e.g., 1-halo-2-methoxybenzene) is coupled with an alcohol (e.g., 2-(pyrrolidin-1-yl)ethanol) in the presence of a copper catalyst and a base. wikipedia.orgorganic-chemistry.orgmdpi.com The reactivity of the aryl halide generally follows the trend I > Br > Cl. mdpi.com The reaction can also be performed by coupling 2-methoxyphenol (guaiacol) with a pre-formed 1-(2-haloethyl)pyrrolidine.

The Goldberg reaction, a variation of the Ullmann condensation, is specific for the formation of C-N bonds, coupling an aryl halide with an amine. wikipedia.org This could be employed to create analogues where the pyrrolidine nitrogen is attached directly to a substituted aromatic ring. Innovations in ligand design and the use of microwave irradiation have significantly improved the efficiency and scope of Ullmann-type reactions, allowing them to proceed in minutes rather than hours. nih.gov

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for the formation of C-N bonds. wikipedia.orglibretexts.org This reaction offers a versatile and highly efficient alternative to traditional methods like the Goldberg reaction, often proceeding under much milder conditions with a wider tolerance for various functional groups. wikipedia.orgwikipedia.org

The synthesis of this compound could be envisioned via a Buchwald-Hartwig amination by coupling pyrrolidine with a suitable aryl halide or pseudohalide, such as 1-(2-bromoethoxy)-2-methoxybenzene. The catalytic cycle typically involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and finally, reductive elimination to yield the desired aryl amine product and regenerate the Pd(0) catalyst. libretexts.orgyoutube.com The choice of phosphine (B1218219) ligand is critical to the success of the reaction, with bulky, electron-rich ligands often providing the best results by promoting the reductive elimination step and preventing side reactions. wikipedia.orgyoutube.com The reaction's broad applicability has been demonstrated in the synthesis of numerous pharmaceuticals. atlanchimpharma.comorganic-chemistry.org

Table 1: Comparison of Coupling Reactions for Synthesis of Aryl Ethers and Amines

Feature Ullmann Condensation Buchwald-Hartwig Amination
Catalyst Copper (Cu) wikipedia.org Palladium (Pd) wikipedia.org
Bond Formed C-O, C-N, C-S wikipedia.org Primarily C-N libretexts.org
Typical Conditions High temperatures (>200°C), polar solvents wikipedia.org Milder temperatures, various solvents (THF, toluene) libretexts.org
Advantages Lower cost of catalyst. High functional group tolerance, broad scope, high yields. wikipedia.orglibretexts.org
Limitations Often requires harsh conditions, substrate may need activating groups. wikipedia.org Catalyst and ligand sensitivity, potential for catalyst poisoning. libretexts.org

Derivatization Strategies for this compound

Derivatization of the parent compound can be achieved by modifying its distinct structural components: the pyrrolidine ring and the phenoxyethyl moiety. These modifications are crucial for exploring structure-activity relationships in medicinal chemistry.

Modification of the Pyrrolidine Ring

The pyrrolidine ring is a common motif in many biologically active compounds and offers numerous sites for functionalization. nih.govmdpi.commdpi.com Strategies for its modification can be broadly categorized into functionalizing an existing ring or building a substituted ring from acyclic precursors.

Synthesis from Chiral Precursors: A prevalent method for obtaining optically active substituted pyrrolidines is to start with readily available chiral compounds like L-proline or 4-hydroxy-L-proline. mdpi.comnih.gov These precursors can undergo a variety of transformations, such as reduction, esterification, and oxidation, to introduce new functional groups while retaining stereochemical integrity. nih.gov

Ring-Forming Reactions: Substituted pyrrolidines can be synthesized via cyclization reactions. For instance, donor-acceptor cyclopropanes can react with primary amines in a Lewis acid-catalyzed process to form γ-amino esters, which then undergo lactamization to yield 1,5-substituted pyrrolidin-2-ones. mdpi.com Another approach involves the electroreductive cyclization of an imine with a terminal dihaloalkane in a flow microreactor, providing a modern and efficient route to pyrrolidine derivatives. beilstein-journals.org

Direct Functionalization: Methods for the direct introduction of substituents onto the pyrrolidine ring have also been developed. This includes catalytic asymmetric deprotonation followed by trapping with an electrophile, which can lead to the formation of substituted pyrrolidines. york.ac.uk Asymmetric allylic alkylation reactions can be used to create stereogenic quaternary centers, leading to 2,2-disubstituted pyrrolidines. nih.gov

Table 2: Selected Methods for Pyrrolidine Ring Modification

Method Description Key Features
Proline Derivatization Utilizes (S)-proline or 4-hydroxyproline (B1632879) as a chiral starting material for further chemical transformation. nih.gov Access to a wide range of stereochemically defined pyrrolidine-containing drugs. mdpi.comnih.gov
(3+2) Cycloaddition Reaction of azomethine ylides with alkenes to form the five-membered pyrrolidine ring. A powerful tool for constructing polysubstituted pyrrolidines.
Asymmetric Allylic Alkylation A catalytic enantioselective method to create chiral 2,2-disubstituted pyrrolidines. nih.gov Allows for the synthesis of novel compounds with tetrasubstituted stereocenters. nih.gov
Lactamization of γ-Amino Esters Cyclization of γ-amino esters, often formed from the opening of cyclopropanes by amines, to yield pyrrolidin-2-ones. mdpi.com Provides access to pharmacologically important 1,5-substituted pyrrolidin-2-ones. mdpi.com

Functionalization of the Phenoxyethyl Moiety

The phenoxyethyl portion of the molecule offers two main sites for modification: the aromatic ring and the ethyl linker.

Aromatic Ring Substitution: Standard electrophilic aromatic substitution reactions can be used to introduce functional groups (e.g., nitro, halo, or acyl groups) onto the benzene (B151609) ring. The existing methoxy (B1213986) and ether groups are ortho-, para-directing, which will guide the position of new substituents. Alternatively, starting the synthesis with an already substituted guaiacol (B22219) (2-methoxyphenol) derivative is a straightforward approach to introduce diversity.

Modification of the Methoxy Group: The methyl group of the 2-methoxy substituent can be cleaved using reagents like boron tribromide (BBr₃) to yield a free hydroxyl group. This resulting phenol (B47542) can then be re-alkylated or functionalized in other ways, providing access to a wide range of analogues.

Modification of the Ethyl Linker: The synthesis can be adapted to use different linkers. For example, starting with 3-chloropropanol instead of 2-chloroethanol in the initial etherification of guaiacol would lead to a propyl-linked analogue. niscpr.res.in

A practical example of building the phenoxyethyl moiety is seen in the synthesis of Carvedilol, where 2-methoxyphenol is reacted with 2-chloroethanol in the presence of a base to form 2-(2-methoxyphenoxy)ethanol. niscpr.res.in This alcohol can then be activated, for example, by converting it to a tosylate, making it an excellent electrophile for subsequent reaction with a nucleophile like pyrrolidine. niscpr.res.in

Catalyst-Based and Catalyst-Free Synthetic Approaches

The synthesis of this compound and its derivatives can be accomplished through both catalyst-mediated and catalyst-free routes. The choice of approach often depends on factors such as desired efficiency, cost, and environmental impact.

Catalyst-Based Approaches: As previously discussed, transition metal catalysis is central to many modern synthetic strategies.

Palladium-Catalyzed Reactions: The Buchwald-Hartwig amination is a premier example, offering a mild and general method for C-N bond formation. wikipedia.orgatlanchimpharma.com

Copper-Catalyzed Reactions: The Ullmann condensation remains a viable, cost-effective method for C-O and C-N bond formation, especially with modern improvements like microwave assistance and new ligand systems. wikipedia.orgnih.gov

Other Catalysts: Lewis acids like nickel perchlorate (B79767) (Ni(ClO₄)₂) can catalyze the ring-opening of donor-acceptor cyclopropanes with amines to build the pyrrolidine framework. mdpi.com Organocatalysis, using small organic molecules like proline derivatives, has also emerged as a powerful strategy, for instance in the asymmetric Michael addition to form functionalized pyrrolidinones. nih.gov

Catalyst-Free Approaches: While often requiring more forcing conditions, catalyst-free methods offer simplicity and avoid issues of catalyst cost and removal.

Nucleophilic Substitution: The formation of the ether linkage via a Williamson ether synthesis (e.g., reacting the sodium salt of guaiacol with 1-(2-chloroethyl)pyrrolidine) or the C-N bond (e.g., reacting pyrrolidine with 1-(2-bromoethoxy)-2-methoxybenzene) are classic examples of SN2 reactions. While catalyst-free, these often require strong bases and higher temperatures. atlanchimpharma.com

Multicomponent Reactions (MCRs): Some MCRs designed for the synthesis of highly substituted pyrrolidinone derivatives can proceed efficiently under neat (solvent-free) and catalyst-free conditions, often at room temperature, by simply grinding the reactants together. researchgate.net This approach aligns with the principles of green chemistry by minimizing waste and energy consumption. researchgate.net

Advanced Spectroscopic and Structural Elucidation Techniques in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. It provides detailed information about the chemical environment of individual atoms.

To unambiguously assign the proton (¹H) and carbon (¹³C) signals of 1-[2-(2-methoxyphenoxy)ethyl]pyrrolidine, a series of multi-dimensional NMR experiments would be employed.

Correlation Spectroscopy (COSY): This experiment would reveal proton-proton couplings within the molecule, helping to identify adjacent protons. For instance, it would show correlations between the protons on the pyrrolidine (B122466) ring and the ethyl chain.

Heteronuclear Single Quantum Coherence (HSQC): This technique correlates directly bonded proton and carbon atoms. It would be used to assign each carbon atom to its attached proton(s).

Heteronuclear Multiple Bond Correlation (HMBC): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for connecting the different fragments of the molecule, such as linking the ethyl chain to the pyrrolidine nitrogen and the methoxyphenoxy group.

A hypothetical table of expected NMR shifts is presented below for illustrative purposes, based on general chemical shift principles.

Atom Position¹H Chemical Shift (ppm) (Predicted)¹³C Chemical Shift (ppm) (Predicted)Key HMBC Correlations (Predicted)
Methoxy (B1213986) (-OCH₃)~3.8~56Protons to aromatic carbon C2
Aromatic C1-H~6.9-7.1~112-122
Aromatic C2-H~6.9-7.1~112-122
Aromatic C3-H~6.9-7.1~112-122
Aromatic C4-H~6.9-7.1~112-122
Phenoxy -OCH₂-~4.1~67Protons to aromatic carbon C1 and ethyl C2
Ethyl -CH₂-N~2.9~55Protons to pyrrolidine carbons and phenoxy C1
Pyrrolidine N-CH₂-~2.7~54
Pyrrolidine -CH₂-~1.8~23

This is a predictive table. Actual experimental values are not available in the literature.

Solid-state NMR (ssNMR) would be utilized to study the conformation and packing of this compound in its solid form. This technique is particularly valuable if the compound can exist in different crystalline forms (polymorphs), as it can distinguish between them based on differences in chemical shifts and internuclear distances.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

HRMS would be used to determine the precise mass of the molecular ion of this compound. This allows for the unambiguous determination of its molecular formula.

Table of Expected HRMS Data

Molecular Formula Calculated Exact Mass

This is a calculated value. Experimental data is not available.

In tandem mass spectrometry (MS/MS), the molecular ion is isolated and fragmented. The resulting fragmentation pattern provides a "fingerprint" that can be used to confirm the structure of the molecule. Key predicted fragmentation pathways for this compound would likely involve cleavage of the ethyl chain and fragmentation of the pyrrolidine ring.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of molecules. When a molecule absorbs infrared radiation, its bonds vibrate at specific frequencies, resulting in an IR spectrum that provides a unique "fingerprint." oregonstate.edu These absorption frequencies correspond to specific functional groups present in the molecule. vscht.czlibretexts.org Raman spectroscopy provides complementary information, as it relies on the scattering of light and is particularly sensitive to non-polar bonds. spectroscopyonline.com

For this compound, vibrational analysis would focus on identifying the characteristic stretches and bends associated with its key structural components: the pyrrolidine ring, the aromatic methoxy-substituted phenyl group, and the ether linkage.

Key Vibrational Modes and Functional Group Identification:

Aromatic Ring: The benzene (B151609) ring exhibits characteristic C-H stretching vibrations typically observed just above 3000 cm⁻¹ (around 3000-3100 cm⁻¹). vscht.czmasterorganicchemistry.com C=C stretching vibrations within the ring produce a series of bands in the 1400-1600 cm⁻¹ region. vscht.cz Overtone and combination bands, which can indicate the substitution pattern, may also be visible between 1700-2000 cm⁻¹. researchgate.net

Aliphatic C-H Bonds: The C-H stretching vibrations of the pyrrolidine ring and the ethyl chain are expected to appear just below 3000 cm⁻¹ (typically in the 2850-2960 cm⁻¹ range). masterorganicchemistry.com CH₂ scissoring and rocking modes are also anticipated in the fingerprint region (below 1500 cm⁻¹). alfredstate.edumdpi.com

Ether Linkage (C-O-C): The most characteristic vibration for the ether group is the C-O stretching band. Aryl-alkyl ethers, like the one in this molecule, typically show a strong, asymmetric C-O-C stretching band around 1230-1270 cm⁻¹ and a symmetric stretch near 1020-1075 cm⁻¹. libretexts.org

Tertiary Amine (N-C): The C-N stretching of the tertiary amine within the pyrrolidine ring typically appears in the 1020-1250 cm⁻¹ range. These peaks can sometimes be difficult to assign definitively as they fall within the complex fingerprint region. oregonstate.edu

The table below summarizes the expected characteristic absorption bands for this compound in an IR spectrum.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Aromatic C-HStretch3000 - 3100Medium to Weak
Aliphatic C-H (CH₂)Stretch2850 - 2960Medium to Strong
Aromatic C=CStretch1400 - 1600Medium to Weak
Aryl-Alkyl Ether (C-O-C)Asymmetric Stretch1230 - 1270Strong
Aryl-Alkyl Ether (C-O-C)Symmetric Stretch1020 - 1075Medium
Tertiary Amine (C-N)Stretch1020 - 1250Medium to Weak

This table is generated based on established principles of infrared spectroscopy. vscht.czlibretexts.orgmasterorganicchemistry.com

Chromatographic Methods for Purification and Purity Assessment in Academic Synthesis

Chromatography is a fundamental technique in chemical synthesis for separating, identifying, and purifying components of a mixture. unirioja.es In an academic setting, after the synthesis of this compound, chromatographic methods are essential to isolate the target compound from unreacted starting materials, byproducts, and other impurities, as well as to accurately determine its purity.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used chromatographic technique. It can be employed for both the quantitative and qualitative analysis of a sample (analytical HPLC) and for the isolation of pure compounds from a mixture (preparative HPLC). warwick.ac.uk

Analytical HPLC: In the context of this compound synthesis, analytical HPLC would be the primary method for assessing the purity of the final product. A small amount of the sample is injected into the system, and its components are separated based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase. researchgate.net For a compound of this polarity, reversed-phase HPLC (RP-HPLC) is the most common approach, typically utilizing a C18 or C8 stationary phase. The purity is determined by comparing the peak area of the main compound to the total area of all peaks in the chromatogram.

Preparative HPLC: If other purification methods like crystallization or column chromatography fail to achieve the desired level of purity, preparative HPLC can be used. lcms.cznih.gov This technique operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle larger quantities of the crude product. nih.gov Fractions are collected as they elute from the column, and those containing the pure compound are combined.

The following table outlines typical starting conditions for the HPLC analysis and purification of this compound.

ParameterAnalytical HPLCPreparative HPLC
Mode Reversed-Phase (RP)Reversed-Phase (RP)
Stationary Phase (Column) C18 (e.g., 250 x 4.6 mm, 5 µm)C18 (e.g., 250 x 20 mm, 10 µm)
Mobile Phase Acetonitrile (B52724)/Water or Methanol/Water with buffer (e.g., formic acid or TFA)Acetonitrile/Water or Methanol/Water
Elution Gradient or IsocraticIsocratic or Step-Gradient
Flow Rate 0.5 - 1.5 mL/min15 - 25 mL/min
Detection UV-Vis Diode Array Detector (DAD) at ~220 nm and 275 nmUV-Vis Detector at a single wavelength
Objective Purity assessment, reaction monitoringIsolation and purification of the compound

This table presents hypothetical, yet standard, conditions based on common practices in pharmaceutical and chemical analysis. researchgate.netresearchgate.netjetir.org

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. nih.gov It is particularly well-suited for the analysis of volatile and thermally stable compounds. In the synthesis of this compound, GC-MS is an excellent tool for identifying volatile impurities, such as residual starting materials or low-boiling-point byproducts. pjps.pk

In a GC-MS analysis, the sample is vaporized and separated in the gas chromatograph based on the components' boiling points and interactions with the stationary phase. As each separated component elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by electron ionization, EI). The resulting fragmentation pattern, or mass spectrum, provides a molecular fingerprint that can be compared to spectral libraries for positive identification. researchgate.net This allows for the detection and identification of impurities even at very low levels. nih.gov

The table below details typical parameters for a GC-MS analysis of a synthetic sample containing this compound.

ParameterTypical Setting
GC Column Capillary column (e.g., 30 m x 0.25 mm) with a non-polar or mid-polar stationary phase (e.g., 5% phenyl polysiloxane)
Carrier Gas Helium at a constant flow rate (e.g., 1 mL/min)
Injection Mode Split/Splitless
Injector Temperature ~250 °C
Oven Temperature Program Start at a low temperature (e.g., 70°C), ramp up to a high temperature (e.g., 280-300°C)
MS Ionization Mode Electron Ionization (EI) at 70 eV
Mass Analyzer Quadrupole
Scan Range 50 - 650 amu

This table outlines a standard GC-MS method for the analysis of organic compounds of moderate molecular weight and volatility. nih.govnih.govresearchgate.net

Mechanistic and Kinetic Studies of Reactions Involving 1 2 2 Methoxyphenoxy Ethyl Pyrrolidine

Elucidation of Reaction Pathways and Transition States

The formation of 1-[2-(2-methoxyphenoxy)ethyl]pyrrolidine via the N-alkylation of pyrrolidine (B122466) with a 2-(2-methoxyphenoxy)ethyl halide proceeds through a concerted SN2 mechanism. In this pathway, the nitrogen atom of the pyrrolidine ring acts as the nucleophile, attacking the electrophilic carbon atom of the 2-(2-methoxyphenoxy)ethyl group that is bonded to the leaving group (e.g., bromide).

The transition state for this reaction is a trigonal bipyramidal arrangement around the central carbon atom being attacked. In this state, the nucleophile (pyrrolidine) and the leaving group are positioned on opposite sides of the carbon, with the other three substituents lying in a plane. The N-C bond is partially formed, and the C-leaving group bond is partially broken. Computational chemistry methods, such as Density Functional Theory (DFT), are powerful tools for modeling such transition states and calculating their energies. arxiv.org These calculations can provide insights into the geometry and stability of the transition state, which are key factors in determining the reaction rate. For analogous SN2 reactions, it has been shown that the energy of the transition state is a critical determinant of the reaction's activation energy. arxiv.org

An alternative, though less likely for this type of substrate, would be a stepwise SN1 pathway. This would involve the initial, slow formation of a carbocation intermediate from the 2-(2-methoxyphenoxy)ethyl halide, followed by a rapid attack by the pyrrolidine nucleophile. However, primary halides, such as the one involved here, are known to disfavor the formation of unstable primary carbocations, making the SN2 pathway the predominant mechanism.

Kinetic Isotope Effects (KIE) in Elucidating Rate-Determining Steps

Kinetic Isotope Effects (KIEs) are a valuable tool for probing the rate-determining step of a reaction and the nature of the transition state. This is achieved by measuring the change in reaction rate when an atom in the reactant is replaced by one of its heavier isotopes.

In the context of the synthesis of this compound, a primary deuterium (B1214612) KIE could be observed if the C-H bond adjacent to the reacting carbon were to be involved in the rate-determining step. However, for a standard SN2 reaction, this is not expected.

More relevant would be secondary KIEs. For instance, replacing the hydrogen atoms on the carbon undergoing nucleophilic attack (the α-carbon) with deuterium would lead to a secondary KIE. For an SN2 transition state, where the carbon rehybridizes from sp³ towards a more crowded sp²-like planar arrangement within a trigonal bipyramidal geometry, a small inverse secondary KIE (kH/kD < 1) is typically observed. This is because the C-H bending vibrations are sterically more hindered in the transition state than in the reactant. Conversely, an SN1 reaction, which proceeds through an sp²-hybridized carbocation intermediate, generally shows a small normal secondary KIE (kH/kD > 1). Therefore, measuring the secondary KIE at the α-carbon could provide further evidence for the SN2 mechanism.

Spectroscopic Monitoring of Reaction Intermediates

The direct observation of reaction intermediates is a powerful method for elucidating reaction mechanisms. For the SN2 synthesis of this compound, the reaction is concerted, meaning there are no true intermediates to be observed. However, spectroscopic techniques are invaluable for monitoring the progress of the reaction by observing the disappearance of reactants and the appearance of products.

Nuclear Magnetic Resonance (NMR) spectroscopy is particularly well-suited for this purpose. nih.govchemrxiv.orgnih.govbeilstein-journals.orgrsc.org By acquiring ¹H or ¹³C NMR spectra at regular intervals, the concentrations of pyrrolidine, the 2-(2-methoxyphenoxy)ethyl electrophile, and the final product can be quantified. nih.govchemrxiv.orgnih.gov For example, the appearance of new signals corresponding to the protons on the ethyl bridge and the pyrrolidine ring in the product, and the simultaneous decrease in the intensity of the signals from the starting materials, would allow for the determination of the reaction kinetics. nih.govchemrxiv.orgnih.govbeilstein-journals.org This data can then be used to determine the rate law and the rate constant for the reaction.

Infrared (IR) spectroscopy could also be employed to monitor the reaction, for instance, by observing changes in the C-N stretching vibrations as the pyrrolidine is consumed and the tertiary amine product is formed.

Solvent Effects on Reaction Mechanisms and Selectivity

The choice of solvent can have a profound impact on the rate and mechanism of SN2 reactions. For the N-alkylation of pyrrolidine, the solvent's polarity and its ability to solvate the reactants and the transition state are critical factors.

The SN2 reaction between a neutral nucleophile (pyrrolidine) and a neutral electrophile (2-(2-methoxyphenoxy)ethyl halide) generally proceeds faster in polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or acetonitrile (B52724). jetir.org This is because these solvents can stabilize the polar transition state, which has a greater charge separation than the reactants, thereby lowering the activation energy.

In contrast, polar protic solvents, such as water or alcohols, can slow down the reaction. These solvents can form strong hydrogen bonds with the lone pair of electrons on the nitrogen atom of pyrrolidine, effectively creating a "solvent cage" around the nucleophile. This solvation shell must be disrupted for the nucleophile to attack the electrophile, which requires energy and thus increases the activation barrier.

The table below summarizes the expected trend of reaction rates in different types of solvents for a typical SN2 reaction like the synthesis of this compound.

Solvent TypeExamplesExpected Effect on SN2 RateRationale
Polar AproticDMF, DMSO, AcetonitrileIncreaseStabilizes the polar transition state more than the reactants.
Polar ProticWater, Ethanol, MethanolDecreaseSolvates the nucleophile through hydrogen bonding, hindering its reactivity.
NonpolarHexane, TolueneSignificant DecreasePoor solvation of both reactants and the polar transition state.

Catalytic Cycles and Role of Catalysts in Synthetic Transformations

While the direct N-alkylation of pyrrolidine with a suitable electrophile may not require a catalyst, the reaction is typically carried out in the presence of a base to neutralize the acid that is formed if the leaving group is a halide. Common bases used for this purpose include potassium carbonate or triethylamine. The base itself does not directly participate in the catalytic cycle in the traditional sense but is consumed stoichiometrically.

In a broader context of pyrrolidine synthesis, various catalytic methods are employed. For instance, metal-catalyzed reactions, such as those involving copper, can be used for the intramolecular aminooxygenation of alkenes to form pyrrolidine rings. nih.gov Organocatalysis, using small organic molecules like proline and its derivatives, has also emerged as a powerful tool for the asymmetric synthesis of substituted pyrrolidines. mdpi.com These catalytic systems operate through distinct catalytic cycles, often involving the formation of transient, reactive intermediates like enamines or iminium ions.

For the specific synthesis of this compound, phase-transfer catalysts could be employed if the reaction is carried out in a biphasic system (e.g., an aqueous and an organic phase). A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, would facilitate the transfer of the nucleophile (or its deprotonated form) from the aqueous phase to the organic phase where the electrophile is located, thereby accelerating the reaction.

Computational Chemistry and Theoretical Investigations of 1 2 2 Methoxyphenoxy Ethyl Pyrrolidine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the electronic behavior of a molecule. researchgate.netmdpi.com These methods solve approximations of the Schrödinger equation to determine properties like molecular orbital energies, electron density distribution, and electrostatic potential, which are crucial for understanding a molecule's stability and reactivity. researchgate.netnih.gov

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. nih.govasrjetsjournal.org It offers a favorable balance between computational cost and accuracy, making it a standard tool for routine investigations. nih.gov

Geometry Optimization: The first step in most computational studies is to find the molecule's most stable three-dimensional structure, known as its ground-state geometry. DFT calculations systematically adjust the positions of the atoms to minimize the total electronic energy of the molecule, thereby predicting equilibrium bond lengths, bond angles, and dihedral angles. chemrxiv.org For 1-[2-(2-methoxyphenoxy)ethyl]pyrrolidine, this process would reveal the preferred spatial arrangement of the pyrrolidine (B122466) ring relative to the methoxyphenoxy group.

Energy Profiles and Reactivity Descriptors: Once the geometry is optimized, DFT can be used to calculate various electronic properties that describe the molecule's reactivity. asrjetsjournal.orgnih.gov Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability. nih.gov Mapping the molecular electrostatic potential (ESP) onto the electron density surface visually identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting sites for potential interactions. asrjetsjournal.org

Exemplary DFT-Calculated Properties for a Molecule like this compound
Property Description
Optimized Total Energy (Hartree)The minimum electronic energy of the molecule in its most stable conformation.
HOMO Energy (eV)Energy of the highest occupied molecular orbital; indicates electron-donating ability.
LUMO Energy (eV)Energy of the lowest unoccupied molecular orbital; indicates electron-accepting ability.
HOMO-LUMO Gap (eV)The energy difference between HOMO and LUMO; relates to chemical stability.
Dipole Moment (Debye)A measure of the overall polarity of the molecule.
Mulliken Atomic Charges (e)Partial charges assigned to each atom, indicating local electron density.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are derived directly from theoretical principles without the inclusion of experimental data. wikipedia.orgnih.gov These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), solve the Schrödinger equation with fewer approximations than DFT, generally leading to higher accuracy, albeit at a significantly greater computational expense. wikipedia.orgnih.gov

For a molecule like this compound, high-accuracy ab initio calculations, particularly Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)), would serve as a "gold standard" to benchmark the results from more cost-effective methods like DFT. nih.gov They are especially valuable for calculating precise interaction energies, reaction barriers, and spectroscopic constants where high fidelity is required. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Interactions

While quantum methods are excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior and conformational flexibility of molecules. nih.govmdpi.com MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion, using a force field to describe the potential energy of the system. espublisher.com

For this compound, an MD simulation would reveal how the molecule behaves in a given environment, such as in a solvent like water. The simulation trajectory provides detailed information on the accessible conformations, showing how the flexible ethyl linker allows the pyrrolidine and methoxyphenoxy groups to rotate and orient themselves. nih.gov Analysis of the trajectory can identify the most populated conformational states, the timescale of transitions between them, and how the molecule interacts with its surroundings (e.g., forming hydrogen bonds with solvent molecules). nih.govespublisher.com This provides a dynamic picture of the molecule's structure that is crucial for understanding its behavior in a realistic setting. biorxiv.org

Exemplary Parameters from MD Simulations
Parameter Description
RMSD (Root Mean Square Deviation)Measures the average deviation of the molecule's backbone atoms over time from a reference structure, indicating structural stability. espublisher.com
RMSF (Root Mean Square Fluctuation)Measures the fluctuation of individual atoms or residues, highlighting flexible regions of the molecule. nih.gov
Radius of Gyration (Rg)Indicates the compactness of the molecule's structure over the course of the simulation.
Solvent Accessible Surface Area (SASA)Calculates the surface area of the molecule that is accessible to solvent molecules.
Intermolecular Hydrogen BondsQuantifies the number and lifetime of hydrogen bonds formed between the molecule and its environment.

Docking Studies (Ligand-Based and Structure-Based) for Potential Binding Interactions (excluding clinical targets)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, such as a protein or enzyme). nih.gov This method is instrumental in predicting binding affinity and understanding the molecular basis of interaction. researchgate.netresearchgate.net Docking studies can be performed even when the target is not a clinical one, for example, to investigate interactions with environmental proteins or material surfaces.

For this compound, a structure-based docking study would involve placing the molecule into the binding site of a known receptor structure. The docking algorithm would then sample numerous possible conformations and orientations of the molecule within the site, scoring each based on factors like electrostatic and van der Waals interactions. nih.gov The results would predict the most likely binding pose and provide an estimate of the binding energy, identifying key interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the complex.

Prediction of Spectroscopic Properties from First Principles

Computational methods can predict various spectroscopic properties from first principles, providing valuable data that can aid in the experimental characterization of a molecule. nih.gov Time-dependent DFT (TD-DFT) is commonly used to predict UV-Vis absorption spectra by calculating the energies of electronic excitations. researchgate.net

Furthermore, by calculating the second derivatives of the energy with respect to atomic displacements, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be computed. asrjetsjournal.org Nuclear Magnetic Resonance (NMR) chemical shifts can also be predicted by calculating the magnetic shielding of each nucleus. asrjetsjournal.org For this compound, these theoretical spectra can be compared with experimental data to confirm the molecule's structure and assign spectral features to specific molecular motions or electronic transitions.

Reaction Pathway Energetics and Transition State Characterization

Crucially, these methods can locate and characterize the transition state (TS)—the highest energy point along the reaction coordinate. chemrxiv.org The energy difference between the reactants and the transition state defines the activation energy barrier, which is the primary determinant of the reaction rate. rsc.org Frequency calculations are performed on the transition state structure to confirm it is a true saddle point on the potential energy surface, characterized by a single imaginary frequency corresponding to the motion along the reaction path.

Applications As Research Probes and Chemical Tools Non Clinical Focus

Use in Organocatalysis and Asymmetric Synthesis

The pyrrolidine (B122466) scaffold is a cornerstone of modern organocatalysis, particularly in the realm of asymmetric synthesis. nih.govunibo.it Chiral substituted pyrrolidines are among the most common and effective structural motifs used to create organocatalysts that facilitate the construction of complex molecular architectures in an enantioselective manner. unibo.itmdpi.com These catalysts are prized for their ability to promote reactions without the need for metals, aligning with the principles of green chemistry. mdpi.comchemscene.com

While direct studies employing 1-[2-(2-methoxyphenoxy)ethyl]pyrrolidine as an organocatalyst are not extensively documented, its structure contains the key pyrrolidine unit that is fundamental to the activity of renowned catalysts like proline and its derivatives. unibo.itchemscene.com These catalysts are particularly effective in aminocatalysis, activating substrates through the formation of enamine or iminium ion intermediates. The synthesis of enantioenriched 2,5-disubstituted pyrrolidines is a major focus in the field, as these C2-symmetrical structures serve as powerful ligands and catalysts. nih.gov The development of synthetic routes to chiral pyrrolidines, including methods like asymmetric allylic alkylation followed by ring contraction, highlights the demand for these structures in creating new compounds for medicinal chemistry and natural product synthesis. nih.gov Therefore, chiral versions of this compound represent potential candidates for development into new classes of organocatalysts.

Table 1: Prominent Asymmetric Reactions Catalyzed by Pyrrolidine-Based Organocatalysts

Reaction Type Catalyst Type Role of Pyrrolidine Reference
Aldol Reaction Proline and derivatives Forms enamine with ketone/aldehyde donor unibo.it
Michael Addition Diarylprolinol silyl (B83357) ethers Activates α,β-unsaturated carbonyls unibo.it
Diels-Alder Cycloaddition Imidazolidinones Forms iminium ion with dienophile unibo.it
Friedel-Crafts Alkylation Chiral pybox ligands Asymmetric catalysis with metal triflates chemscene.com

Development of Fluorescent or Luminescent Probes for Chemical Biology

Fluorescent probes are indispensable tools in chemical biology for visualizing metal ions, reactive oxygen species, and other analytes in biological systems. nih.govmdpi.com The design of these probes typically involves linking a recognition moiety (receptor) to a fluorophore. nih.gov The interaction of the analyte with the receptor modulates the photophysical properties of the fluorophore, leading to a detectable change in fluorescence. mdpi.com

The structure of this compound contains features that could be adapted for the development of novel fluorescent probes. The methoxyphenoxy group, upon demethylation to a phenol (B47542), can serve as a recognition site for various analytes. The pyrrolidine nitrogen provides a convenient handle for attaching a fluorophore moiety, such as a coumarin (B35378) or BODIPY dye. mdpi.commdpi.com Although this specific compound has not been reported as a probe itself, structurally related pyrrolidones have been investigated in conjunction with fluorescent probes to study their fluidizing effects on lipid bilayers, demonstrating the relevance of the pyrrolidine scaffold in biophysical studies. nih.gov The development of hydrophilic probes is crucial to avoid the formation of colloidal aggregates in aqueous buffers, a common issue with lipophilic probes. nih.gov By modifying the pyrrolidine or phenoxy group to enhance water solubility, this compound could serve as a precursor to probes suitable for in-gel detection of metalloproteins or cellular imaging. nih.gov

Applications in Material Science as Monomers or Components of Polymers

Pyrrolidine-containing polymers are well-established in material science, with poly(N-vinylpyrrolidone) (PVP) being a prominent example known for its solubility and film-forming capabilities. cymitquimica.comsigmaaldrich.com The versatility of this class of polymers has led to the evaluation of various derivatives for specialized applications. For instance, poly(N-ethyl pyrrolidine methacrylamide) and its copolymers have been explored as non-viral vectors for delivering nucleic acids like miRNA to neural cells, highlighting the potential of functionalized pyrrolidine-based polymers in biomedicine. mdpi.com

This compound can be envisioned as a functional monomer for creating new polymers. By introducing a polymerizable group, such as a vinyl or acrylamide (B121943) function, onto the pyrrolidine ring or as a modification of the ethyl linker, it could be incorporated into polymer chains. The resulting polymer would feature the 2-methoxyphenoxy group as a pendant side chain. This side chain could confer specific properties to the material, such as altered hydrophobicity, thermal stability, or the ability to interact with other molecules or surfaces. Furthermore, the methoxy (B1213986) group itself is a site for potential post-polymerization modification, allowing for the fine-tuning of the polymer's properties for applications in coatings, adhesives, or advanced biomedical materials. cymitquimica.com

Utilization as Ligands for Metal Complexes in Catalysis

The ability of organic molecules to act as ligands and form stable complexes with transition metals is fundamental to catalysis. nih.gov Schiff base ligands, known for their facile synthesis and ability to stabilize various metal ions, are widely used in coordination chemistry. nih.govresearchgate.net The resulting metal complexes often exhibit enhanced biological or catalytic activity compared to the free ligands. nih.gov

This compound possesses multiple heteroatoms—the nitrogen of the pyrrolidine ring and the two oxygen atoms of the methoxyphenoxy group—that can act as donor sites for coordination with metal ions. This allows it to function as a potentially bidentate (N, O) or tridentate (N, O, O) ligand. Research on structurally similar molecules, such as 1-[2-(2-hydroxybenzylideneamino)ethyl]pyrrolidine-2,5-dione, has demonstrated the successful synthesis of complexes with a range of metal ions including Cr(III), Fe(III), Co(II), Ni(II), and Cu(II). researchgate.netresearchgate.net These studies confirm that the pyrrolidine motif, even when part of a larger structure, can effectively participate in metal coordination. researchgate.netresearchgate.net The formation of stable chelates with the this compound ligand could lead to new metal complexes with interesting electrochemical, magnetic, or catalytic properties, applicable in areas such as oxidation catalysis or asymmetric transformations. mdpi.com

Table 2: Potential Coordination Properties of this compound as a Ligand

Feature Description Potential Metal Ions
Donor Atoms Pyrrolidine Nitrogen (N), Ether Oxygen (O), Methoxy Oxygen (O) Transition metals (e.g., Cu, Fe, Co, Ni, Cr)
Potential Denticity Bidentate (N, O-ether) or Tridentate (N, O-ether, O-methoxy) Varies with metal and reaction conditions

| Structural Analogs | Schiff bases from pyrrolidine-2,5-dione form stable complexes | Cr(III), Fe(III), Co(II), Ni(II), Cu(II), Cd(II) |

Design of New Synthetic Reagents and Methodologies

The core chemical structure of this compound is closely related to key intermediates used in pharmaceutical synthesis. Specifically, the 2-(2-methoxyphenoxy)ethylamine (B47019) moiety is a critical building block for the synthesis of Carvedilol, a third-generation beta-blocker. jetir.org Synthetic routes to Carvedilol often involve the condensation of this amine with an epoxide. jetir.org The title compound can be viewed as a derivative where the primary amine of this building block is replaced by a pyrrolidine ring.

This relationship makes this compound a valuable compound for developing new synthetic methodologies. The pyrrolidine ring can function as a protecting group for the amine, which can be deprotected under specific conditions to reveal the primary amine for subsequent reactions. Alternatively, the entire molecule can be used as a scaffold to build more complex heterocyclic systems. The reaction of azomethine ylides, often generated from a secondary amine like pyrrolidine, with various dipolarophiles is a powerful method for constructing new pyrrolidine-containing heterocyclic compounds, including various spiro-fused systems. mdpi.com This highlights the utility of the pyrrolidine ring as a reactive component in cycloaddition reactions for the synthesis of novel and structurally diverse molecules.

Structure Activity Relationship Sar Studies in Non Human Biological Systems Mechanistic Focus

Investigation of Pyrrolidine (B122466) Scaffold Modifications on Target Interaction

The pyrrolidine scaffold is a crucial element for the biological activity of many compounds. Its modification or replacement offers a key strategy for modulating target interaction and potency. Extensive SAR studies on analogues, such as those targeting the enzyme leukotriene A4 (LTA4) hydrolase, provide significant insights into the role of the pyrrolidine ring. drugbank.comnih.govlookchem.com

In the development of LTA4 hydrolase inhibitors, the pyrrolidine moiety of the lead compound, 1-[2-(4-phenylphenoxy)ethyl]pyrrolidine, was systematically altered to determine its importance for inhibitory activity. nih.govlookchem.com Replacing the pyrrolidine ring with other cyclic amines like piperidine (B6355638) or morpholine (B109124) generally led to a decrease in potency, highlighting the favorable nature of the five-membered ring for this specific target. However, some modifications, such as the introduction of a hydroxyl group onto the pyrrolidine ring, were tolerated.

Further studies on inhibitors for other enzymes, such as neutral sphingomyelinase 2 (nSMase2), also underscore the importance of the pyrrolidine scaffold. In the development of nSMase2 inhibitors, modifications to substituents on the pyrrolidine ring were found to be critical for potency. nih.govnih.gov For instance, the removal or replacement of an amino group on the pyrrolidine ring could drastically reduce or eliminate inhibitory activity, indicating its essential role in binding to the enzyme. nih.gov

The following table summarizes findings from SAR studies where the basic amine portion of a lead compound was modified, demonstrating the impact on LTA4 hydrolase inhibition.

Table 1: Effect of Pyrrolidine Scaffold Modification on LTA4 Hydrolase Inhibition

Amine MoietyRelative Potency (Example Target: LTA4 Hydrolase)Reference
PyrrolidineHigh nih.govlookchem.com
PiperidineModerate to Low nih.govlookchem.com
MorpholineLow nih.govlookchem.com
Azepane (7-membered ring)Low nih.govlookchem.com
Dimethylamine (Acyclic)Low nih.govlookchem.com

These findings collectively indicate that while the pyrrolidine ring is often optimal, subtle modifications can fine-tune interactions, and its replacement with other cyclic or acyclic amines frequently results in a significant loss of biological activity.

Role of the Phenoxyethyl Moiety in Modulating Biological Recognition

The phenoxyethyl moiety serves as a critical linker and recognition element, and its structural features are paramount for biological activity. SAR studies on LTA4 hydrolase inhibitors derived from a 1-[2-(phenoxy)ethyl]pyrrolidine template reveal the importance of this group. nih.govlookchem.com

The nature and position of substituents on the phenyl ring are major determinants of potency. For example, in the 1-[2-(4-phenylphenoxy)ethyl]pyrrolidine series, the 4-phenyl substituent was found to be highly favorable. nih.govlookchem.com Moving this substituent to the 2- or 3-position, or replacing it with smaller groups, often resulted in decreased activity. The introduction of a methoxy (B1213986) group, as in the titular compound, was also explored. While specific data for a 2-methoxy substitution in this exact series is not detailed, related studies on other targets show that such substitutions can be either beneficial or detrimental depending on the specific binding pocket interactions.

In a different series of pyrrolidine amide inhibitors targeting N-acylethanolamine acid amidase (NAAA), substituents on a terminal phenyl group were also shown to significantly influence inhibitor activity. nih.gov Small lipophilic groups at the 3-position were found to be preferable for optimal potency, whereas a chlorine atom at the 4-position decreased potency. nih.gov This demonstrates the sensitivity of enzyme binding pockets to the electronic and steric properties of substituents on the phenoxy ring.

The ethyl linker and the ether oxygen are also crucial. Shortening or lengthening the two-carbon ethyl chain typically diminishes activity, suggesting an optimal distance and geometry are required to position the pyrrolidine and phenoxy groups correctly within the target's binding site.

Table 2: Effect of Phenoxy Ring Substitution on LTA4 Hydrolase Inhibition

Substituent on Phenoxy Ring (at position 4)Relative Potency (Example Target: LTA4 Hydrolase)Reference
-Phenyl (Biphenyl)High nih.govlookchem.com
-PhenoxyHigh nih.govlookchem.com
-CyclohexylModerate nih.govlookchem.com
-ClLow nih.govlookchem.com
-H (Unsubstituted)Low nih.govlookchem.com

Rational Design of Analogues for Specific Biological Pathway Modulation (e.g., enzyme inhibition in vitro)

Rational drug design utilizes structural information about a biological target to design molecules that are likely to bind to it with high affinity and selectivity. scispace.combiopolymers.org.ua This approach combines computational modeling with medicinal chemistry to create novel inhibitors for specific biological pathways. scispace.com

A pertinent example is the rational design of rigidified pyrrolidone-based activators of Protein Kinase C (PKC), an enzyme family involved in signal transduction. nih.gov Using molecular modeling, researchers designed and synthesized a new class of conformationally restricted analogues to target PKC. nih.gov This effort led to the identification of a pyrrolidone compound with reasonable affinity for the PKCδ isozyme, while showing lower affinity for other isozymes, demonstrating the potential of rational design to achieve selectivity. nih.gov

In another instance, a structure-guided semi-rational design approach was used to engineer imine reductase (IRED) enzymes for the synthesis of specific pyrrolidinamine stereoisomers. nih.govrsc.org By focusing mutagenesis on amino acid residues that directly interact with the substrate, researchers were able to create enzyme variants with completely reversed stereoselectivity, achieving up to 99% selectivity for either the (R) or (S) product. nih.govrsc.org This highlights how rational design can modulate not just binding affinity but also the stereochemical outcome of an enzymatic process.

The development of inhibitors for neutral sphingomyelinase 2 (nSMase2) also involves principles of rational design. nih.govmdpi.commdpi.comresearchgate.net After identifying an initial hit compound, systematic examination of its different regions helped to identify the key pharmacophore required for potent inhibition. researchgate.net This iterative process of synthesis and biological evaluation, guided by an understanding of the required structural motifs, is a hallmark of rational drug design. nih.govresearchgate.net

Influence of Stereochemistry on Molecular Recognition

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a critical factor in molecular recognition by biological systems like enzymes and receptors. nih.gov The non-planar, puckered nature of the pyrrolidine ring and the potential for chiral centers mean that different stereoisomers of a molecule can have vastly different biological profiles. researchgate.netunipa.it

The importance of stereochemistry is evident in studies of various pyrrolidine-containing compounds. For example, the two mirror-image forms (enantiomers) of a drug can interact differently with a chiral biological target. nih.gov In the development of nSMase2 inhibitors, it was found that the (R)-enantiomer of a lead compound was significantly more potent than the (S)-enantiomer, indicating a specific stereochemical requirement for optimal binding to the enzyme's active site. nih.gov

Furthermore, research on sigma receptor ligands demonstrated that steric factors and the spatial orientation of nitrogen lone pairs play a major role in binding affinity. nih.govresearchgate.net Conformationally restricted analogues were synthesized to probe the required geometry, revealing that specific stereoisomers had affinities that varied by orders of magnitude. This emphasizes that a precise three-point attachment to a receptor is often necessary for high-affinity binding, a concept that is fundamental to understanding the influence of stereochemistry. nih.gov

Future Directions and Emerging Research Avenues

Integration with Artificial Intelligence and Machine Learning for Predictive Synthesis and Design

Machine learning algorithms, trained on vast datasets of chemical reactions, can predict reaction outcomes, identify potential side products, and suggest optimal conditions with increasing accuracy. nih.govresearchgate.net For the synthesis of 1-[2-(2-methoxyphenoxy)ethyl]pyrrolidine, which can be formed through pathways like the reductive amination of 2-(2-methoxyphenoxy)acetaldehyde (B142970) with pyrrolidine (B122466) or the N-alkylation of pyrrolidine with a 2-(2-methoxyphenoxy)ethyl halide, ML models could streamline development. These models can sift through various catalysts, solvents, and temperature profiles to forecast the most efficient and high-yielding conditions. researchgate.net

Furthermore, computer-aided synthesis planning (CASP) tools can propose novel retrosynthetic pathways that a human chemist might not consider. nih.gov As these systems become more sophisticated, they can be trained on proprietary, in-house reaction data to enhance their predictive power for specific chemical spaces relevant to pyrrolidine derivatives. nih.gov The ultimate goal is the creation of closed-loop, autonomous systems that not only design a synthesis but also execute and analyze it, drastically accelerating the design-make-test-analyze cycle. colab.ws

Table 1: Potential AI/ML Applications for this compound

AI/ML ApplicationPotential Impact on Synthesis/DesignRelevant Research Area
Forward-Reaction Prediction Predicts major and minor products, helping to anticipate impurities and optimize reaction selectivity. nih.govReaction Outcome & Impurity Profiling
Retrosynthesis Planning (CASP) Suggests novel and efficient synthetic routes from available starting materials. nih.govresearchgate.netRoute Scouting & Discovery
Reaction Condition Optimization Identifies optimal solvents, catalysts, temperatures, and reagent ratios for maximum yield and purity. researchgate.netProcess Development & Optimization
In Silico Property Prediction Models physicochemical or catalytic properties to guide the design of new derivatives for specific applications.Novel Compound Design

Exploration of Novel Synthetic Pathways and Sustainable Chemistry Principles

The synthesis of this compound is a prime candidate for re-evaluation under the lens of green and sustainable chemistry. numberanalytics.com The twelve principles of green chemistry provide a framework for designing chemical processes that minimize environmental impact by reducing waste, conserving energy, and using renewable resources. numberanalytics.comconsensus.app

Key areas for improvement in the synthesis of this compound include:

Energy Efficiency : Many chemical reactions require significant heating or cooling. consensus.app Exploring syntheses that proceed at ambient temperature and pressure, potentially using highly active catalysts or alternative energy sources like microwave irradiation, can drastically reduce energy consumption. numberanalytics.comuark.edu

Safer Solvents and Reagents : The use of hazardous solvents and reagents is a major concern. Research into replacing traditional organic solvents with greener alternatives like water, ionic liquids, or supercritical fluids is a key goal of sustainable chemistry. numberanalytics.com

Catalysis : The use of selective catalytic reagents is superior to stoichiometric ones. numberanalytics.com For instance, developing a catalytic reductive amination process that avoids the use of metal hydride reagents would represent a significant green advancement.

Flow Chemistry : Performing the synthesis in a continuous flow reactor rather than a batch process can improve safety, efficiency, and scalability while minimizing waste. numberanalytics.compnas.org

Table 2: Comparison of Synthetic Approaches based on Green Chemistry Principles

PrincipleTraditional Synthesis (e.g., Batch Alkylation)Potential Green/Novel Pathway
Waste Prevention May produce significant salt byproduct (e.g., NaBr).Catalytic amination or flow chemistry can minimize byproducts. numberanalytics.com
Energy Efficiency Often requires heating for extended periods.Microwave-assisted synthesis or a highly active catalyst could reduce reaction time and energy input. numberanalytics.com
Use of Renewable Feedstocks Starts from petroleum-derived guaiacol (B22219) and pyrrolidine.Future pathways could potentially derive feedstocks from biomass. numberanalytics.comconsensus.app
Reduce Derivatives May require protection/deprotection steps depending on the full molecular context.Direct C-H activation or enzymatic synthesis could avoid such steps. pnas.org

Development of Advanced Analytical Techniques for In-Situ Monitoring

Process Analytical Technology (PAT) is crucial for modern chemical manufacturing, enabling real-time understanding and control of reactions. For the synthesis of this compound, the application of advanced in-situ analytical techniques can provide unprecedented insight into reaction kinetics, mechanisms, and endpoint determination. mt.com

Spectroscopic methods are at the forefront of this effort:

In-situ Fourier Transform Infrared (FTIR) Spectroscopy : Techniques like ReactIR allow for the continuous monitoring of the concentrations of key reactants, intermediates, and the final product by tracking their characteristic infrared absorption bands in real-time. mt.com This eliminates errors associated with offline sampling and provides a detailed reaction profile.

Raman Spectroscopy : As a complementary technique, in-situ Raman spectroscopy is particularly useful for monitoring reactions in aqueous media and for observing specific vibrational modes that may be weak in the infrared spectrum. numberanalytics.com

In-situ Nuclear Magnetic Resonance (NMR) : While more complex to implement, in-situ NMR provides highly detailed structural information about species in the reaction mixture, making it invaluable for elucidating complex reaction mechanisms and identifying transient intermediates. spectroscopyonline.com

By implementing these techniques, chemists can gain a deep understanding of the reaction, identify rate-limiting steps, and ensure the process is running optimally, leading to improved yield, purity, and process safety. mt.comnumberanalytics.com

Table 3: Applicability of In-Situ Analytical Techniques

TechniqueInformation ProvidedApplication to Synthesis of this compound
FTIR Spectroscopy Real-time concentration of functional groups. mt.comMonitor disappearance of N-H stretch (from pyrrolidine) and appearance of product peaks.
Raman Spectroscopy Complementary vibrational data, good for aqueous systems. numberanalytics.comTrack changes in aromatic ring substitutions or skeletal vibrations.
NMR Spectroscopy Detailed structural information and quantification. spectroscopyonline.comUnambiguously identify intermediates and quantify product formation versus starting materials.
In-situ Microscopy Particle size and shape, crystallization monitoring. mt.comUseful if the product or an intermediate crystallizes out of solution, to monitor purity and morphology.

Expansion of Non-Biological Applications

While its primary context is as a pharmaceutical intermediate, the structural motifs within this compound suggest potential in other domains. jocpr.comjetir.org The pyrrolidine ring is a privileged scaffold found in numerous functional molecules, including organocatalysts, chiral ligands for asymmetric synthesis, and functional materials. nih.govfrontiersin.org

Potential non-biological applications to be explored could include:

Organocatalysis : The secondary amine nature of the pyrrolidine core is fundamental to its use in many catalytic transformations. While the nitrogen in the target compound is a tertiary amine, the scaffold could be modified to create novel chiral catalysts.

Ligand Chemistry : The molecule contains multiple potential coordination sites (the tertiary amine, the ether oxygens). It could be investigated as a ligand for transition metals, potentially forming catalysts for polymerization or other organic transformations.

Functional Materials : Pyrrolidine-containing monomers can be used to synthesize polymers with specific properties. Derivatives of this compound could be explored as building blocks for new materials, such as ionic liquids or functional polymers, leveraging the properties imparted by the methoxyphenoxy group.

The exploration of these applications hinges on investigating the fundamental chemical properties of the molecule beyond its role as a simple synthetic building block.

Computational-Experimental Synergy in Chemical Research

The synergy between computational chemistry and experimental work offers a powerful paradigm for modern chemical research. acs.orgrsc.org This interplay allows for a deeper understanding of chemical systems than either approach can provide alone. For this compound, this synergy can be applied to virtually every aspect of its study.

Mechanism Elucidation : Quantum chemical calculations can model the entire reaction coordinate for its synthesis. acs.org This allows for the characterization of transition states and intermediates that may be too transient to observe experimentally. uark.eduacs.org These computational predictions can then guide experiments (e.g., searching for a predicted intermediate) to validate the proposed mechanism.

Predicting Properties : Computational methods can predict physical, chemical, and even spectroscopic properties of the molecule. This can guide the development of derivatives with desired characteristics for new applications, reducing the number of compounds that need to be synthesized and tested experimentally.

Refining Analytical Data : Computational modeling can help assign complex spectroscopic data (e.g., NMR or vibrational spectra), leading to a more robust characterization of the molecule and its reaction mixtures.

This collaborative loop, where computation guides experiment and experimental results refine computational models, accelerates the pace of discovery and leads to a more profound and fundamental understanding of chemical processes. uark.edursc.org

Q & A

Basic: What are the most reliable synthetic routes for 1-[2-(2-methoxyphenoxy)ethyl]pyrrolidine, and how can reaction conditions be optimized?

Answer:
The compound can be synthesized via nucleophilic substitution or alkylation reactions. For example, a method analogous to involves reacting 2-(2-methoxyphenoxy)ethyl halides with pyrrolidine in polar aprotic solvents (e.g., DMF) under reflux, using potassium carbonate as a base to deprotonate the amine. Yield optimization requires precise control of stoichiometry (1:1.2 molar ratio of pyrrolidine to alkylating agent) and temperature (80–100°C for 12–24 hours). Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) is typical . Asymmetric synthesis approaches, such as chiral catalyst-mediated alkylation (e.g., Lewis acids), may enhance enantiomeric purity for stereospecific applications .

Basic: What analytical techniques are critical for characterizing this compound, and how are spectral discrepancies resolved?

Answer:
Key techniques include:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy proton singlet at δ ~3.8 ppm, pyrrolidine ring protons at δ ~2.5–3.5 ppm) .
  • HPLC-MS : To assess purity (>95%) and molecular ion peaks (e.g., [M+H]+ at m/z 262.3) .
  • X-ray Crystallography : For absolute stereochemical confirmation if asymmetric synthesis is employed .
    Discrepancies in spectral data (e.g., unexpected splitting in NMR) may arise from residual solvents or diastereomers. Re-crystallization or repeated chromatography (with alternative solvent systems) is recommended to resolve such issues .

Advanced: How can computational methods guide the optimization of this compound derivatives for enhanced bioactivity?

Answer:
Quantum mechanical calculations (e.g., DFT) can model electronic effects of substituents on the methoxyphenyl or pyrrolidine moieties. For example:

  • Reaction Path Analysis : Identify transition states for derivatization reactions (e.g., fluorination at the phenyl ring) to predict kinetic barriers .
  • Docking Studies : Screen derivatives against target proteins (e.g., GPCRs) to prioritize candidates with favorable binding energies. highlights the role of piperidine-pyrrolidine hybrids in modulating receptor affinity .
    Experimental validation via SAR (structure-activity relationship) assays is critical to confirm computational predictions .

Advanced: How should researchers address contradictions in reported toxicity and bioactivity data for pyrrolidine derivatives?

Answer:
Contradictions often arise from variations in assay conditions (e.g., cell lines, exposure times) or impurities. Mitigation strategies include:

  • Standardized Assays : Use OECD guidelines for cytotoxicity (e.g., MTT assays in HepG2 cells) to ensure reproducibility .
  • Impurity Profiling : LC-MS/MS to quantify byproducts (e.g., unreacted alkylating agents) that may skew toxicity results .
  • Meta-Analysis : Compare data across studies with similar substituents (e.g., fluoro vs. methoxy analogs in vs. 12) to isolate structural determinants of toxicity .

Advanced: What methodologies are effective for probing the impact of structural modifications on this compound’s pharmacokinetics?

Answer:

  • LogP Measurements : Shake-flask or HPLC-based methods to assess lipophilicity changes from substituents (e.g., halogenation increases LogP) .
  • Metabolic Stability Assays : Incubation with liver microsomes (human/rat) to track CYP450-mediated degradation rates .
  • Plasma Protein Binding : Equilibrium dialysis to quantify free fraction, critical for bioavailability predictions .
    demonstrates that fluorinated analogs exhibit prolonged half-lives due to reduced oxidative metabolism .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Answer:

  • PPE : Gloves (nitrile), lab coats, and safety goggles to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods during synthesis to minimize inhalation risks, as pyrrolidine derivatives may release volatile amines .
  • Waste Disposal : Neutralize acidic/basic residues before disposal in accordance with institutional hazardous waste guidelines .
    While specific toxicity data for this compound is limited (), analogous compounds in and suggest moderate acute toxicity (LD50 > 500 mg/kg in rats) .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.